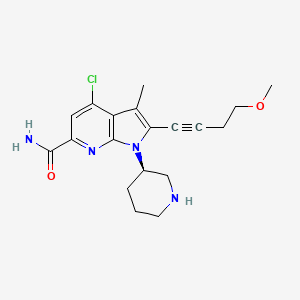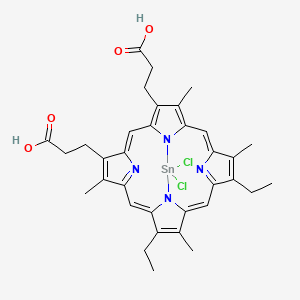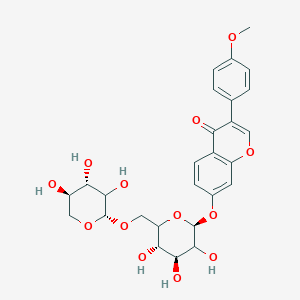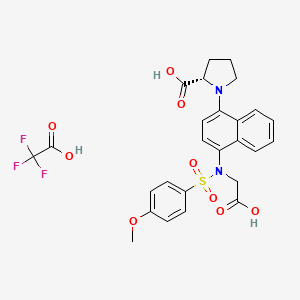![molecular formula C17H21NO5 B11931967 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF40431 is a small-molecule ligand that specifically binds to the sortilin receptor. Sortilin is a type I membrane glycoprotein belonging to the vacuolar protein sorting 10 protein family of sorting receptors. AF40431 is the first reported small-molecule ligand of sortilin, with an IC50 of 4.4 µM and a Kd of 0.7 µM . The compound binds in the neurotensin-binding site of sortilin .
Preparation Methods
The synthesis of AF40431 involves several steps, starting from d-leucine tert-butyl ester hydrochloride . The synthetic route includes the formation of a leucine moiety that mimics the binding mode of the C-terminal leucine of neurotensin and the formation of a 4-methylumbelliferone moiety that forms π-stacking with a phenylalanine . The reaction conditions typically involve co-crystallization to obtain the sortilin-AF40431 complex .
Chemical Reactions Analysis
AF40431 undergoes various chemical reactions, including:
Oxidation: AF40431 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AF40431 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AF40431 has several scientific research applications, including:
Chemistry: AF40431 is used as a ligand in studies involving sortilin and its interactions with other molecules.
Medicine: AF40431 is being investigated for its potential therapeutic applications in neurological diseases.
Industry: The compound is used in the development of new drugs targeting sortilin and related pathways.
Mechanism of Action
AF40431 exerts its effects by binding to the neurotensin-binding site of sortilin . The leucine moiety of AF40431 mimics the binding mode of the C-terminal leucine of neurotensin, while the 4-methylumbelliferone moiety forms π-stacking with a phenylalanine . This binding inhibits the interaction of sortilin with its natural ligands, thereby modulating the signaling pathways involved in neuronal viability and other physiological processes .
Comparison with Similar Compounds
AF40431 is unique in its specific binding to the sortilin receptor. Similar compounds include:
Compound 1h: Prepared in an analogous manner to AF40431, starting from d-leucine tert-butyl ester hydrochloride.
Other sortilin ligands: Various other small-molecule ligands that bind to sortilin have been identified, but AF40431 remains the first and most studied
AF40431 stands out due to its high specificity and binding affinity for sortilin, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H21NO5/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22)/t13-/m1/s1 |
InChI Key |
YPJLUCAXHFPZJD-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](CC(C)C)C(=O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)

![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)
![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)





![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)

![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)

